Product packaging for 1,3-Bis((phenylsulphonyl)methyl)urea(Cat. No.:CAS No. 76965-49-6)

1,3-Bis((phenylsulphonyl)methyl)urea

Cat. No.: B12650951
CAS No.: 76965-49-6
M. Wt: 368.4 g/mol
InChI Key: LXVYBJVWOGJFJO-UHFFFAOYSA-N
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Description

Significance of Urea-Based Scaffolds in Organic Synthesis and Supramolecular Chemistry

The urea (B33335) functional group, characterized by a carbonyl flanked by two nitrogen atoms, is a powerful hydrogen-bonding motif. researchgate.netnih.gov The two N-H groups act as hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor. nih.gov This directional and predictable hydrogen-bonding capability makes urea derivatives exceptional building blocks for constructing complex, self-assembling supramolecular architectures. nih.govreading.ac.uk These assemblies can range from discrete capsules to extended one-, two-, or three-dimensional networks. researchgate.net

In organic synthesis, the urea moiety is a versatile functional group and a common structural motif in many biologically active compounds and pharmaceutical agents. researchgate.net The synthesis of urea derivatives is often straightforward, commonly involving the reaction of amines with isocyanates or phosgene (B1210022) equivalents, allowing for the facile introduction of a wide variety of substituents. researchgate.netresearchgate.net This synthetic accessibility has made urea-based scaffolds popular for creating libraries of compounds for drug discovery and materials science applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O5S2 B12650951 1,3-Bis((phenylsulphonyl)methyl)urea CAS No. 76965-49-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76965-49-6

Molecular Formula

C15H16N2O5S2

Molecular Weight

368.4 g/mol

IUPAC Name

1,3-bis(benzenesulfonylmethyl)urea

InChI

InChI=1S/C15H16N2O5S2/c18-15(16-11-23(19,20)13-7-3-1-4-8-13)17-12-24(21,22)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18)

InChI Key

LXVYBJVWOGJFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CNC(=O)NCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis of 1,3 Bis Phenylsulphonyl Methyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

For 1,3-Bis((phenylsulphonyl)methyl)urea, a ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl groups, the methylene (B1212753) (-CH2-) groups adjacent to the sulfonyl groups, and the N-H protons of the urea (B33335) moiety. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, a ¹³C NMR spectrum would reveal signals for the carbonyl carbon of the urea, the methylene carbons, and the various carbons of the phenyl rings. However, specific chemical shift values (in ppm) for these nuclei in this compound are not documented in the search results.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., HMQC, COSY)

Two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Correlation Spectroscopy (COSY) would be instrumental in confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons, for instance, within the phenyl rings. An HMQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, such as the protons and carbons of the methylene groups. No published 2D NMR data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the N-H stretching of the urea, the C=O (carbonyl) stretching, the S=O stretching of the sulfonyl groups, and various vibrations corresponding to the phenyl rings and C-N bonds. A specific IR spectrum with peak assignments for this compound is not available in the retrieved search results.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation patterns for similar structures might involve the loss of phenylsulfonyl groups or cleavage around the urea core. However, a documented mass spectrum and a detailed fragmentation analysis for this specific compound were not found.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Analysis of Intermolecular Packing and Crystal Lattice Interactions

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no specific entry for this compound. Consequently, no experimental data regarding its crystal system, space group, unit cell dimensions, or specific intermolecular bond lengths and angles can be provided.

However, based on the known behavior of similar urea derivatives, it is possible to hypothesize the types of interactions that might be present in its crystal lattice. Urea and its derivatives are well-known for forming extensive hydrogen-bonding networks. researchgate.net The N-H groups of the urea moiety are excellent hydrogen bond donors, while the carbonyl oxygen and the sulfonyl oxygens would act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure of this compound would be dominated by a network of N-H···O hydrogen bonds.

Hypothetical Intermolecular Interactions in this compound:

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (urea)C=O (urea), S=O (sulfonyl)
π-π StackingPhenyl RingPhenyl Ring
C-H···O InteractionsC-H (phenyl, methylene)C=O (urea), S=O (sulfonyl)
C-H···π InteractionsC-H (phenyl, methylene)Phenyl Ring

This table is predictive and not based on experimental data for the target compound.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

There is no information available in the scientific literature regarding the synthesis of chiral derivatives of this compound. As a result, no experimental chiroptical spectroscopy data, such as circular dichroism (CD) or vibrational circular dichroism (VCD), exists for this class of compounds.

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration and conformational preferences of chiral molecules in solution. saschirality.orgtaylorfrancis.com The synthesis of chiral derivatives of this compound, for instance, by introducing chiral centers in the phenylsulfonyl groups or by using a chiral backbone, would be a prerequisite for any chiroptical studies. Such studies could provide valuable insights into how chirality is transferred and expressed at the molecular level in this system. nih.gov

In the absence of experimental data, it is not possible to provide a meaningful analysis of the chiroptical properties of any potential chiral derivatives of this compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound This compound are not present in the public domain. While extensive research exists for the broader class of sulfonylureas and other urea derivatives, studies providing specific data for this compound, as required by the requested outline, could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings for the following sections and subsections concerning this specific compound:

Computational Chemistry and Theoretical Investigations of 1,3 Bis Phenylsulphonyl Methyl Urea

Reaction Mechanism Simulations and Transition State Theory Calculations

General principles of these computational methods are well-established and have been applied to similar molecules. For instance, Density Functional Theory (DFT) is a common method for calculating ground state properties, and Molecular Electrostatic Potential (MEP) maps are widely used to predict reactive sites. Similarly, conformational analyses are standard for understanding the spatial arrangement of flexible molecules. However, without specific studies on 1,3-Bis((phenylsulphonyl)methyl)urea, any discussion would be speculative and not based on the direct research findings required for this article.

To provide the requested data tables and in-depth analysis, dedicated computational research on this compound would need to be performed. As no such published data is available, the generation of the specified article content cannot be fulfilled at this time.

Solvent Effects Modeling on Molecular Structure and Reactivity

Computational modeling of solvent effects provides crucial insights into how the surrounding medium influences the behavior of a molecule. For this compound, theoretical investigations into solvent effects would elucidate changes in its three-dimensional structure and its chemical reactivity. Such studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), often combined with implicit or explicit solvation models.

Implicit solvation models, like the Polarization Continuum Model (PCM), simulate the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for surveying a range of solvents and their impact on molecular properties. Explicit models, while more computationally intensive, involve including individual solvent molecules around the solute, allowing for the study of specific solute-solvent interactions like hydrogen bonding.

Research in this area would focus on how solvents of varying polarity affect the geometric parameters of this compound. This includes bond lengths, bond angles, and dihedral angles, particularly around the flexible urea (B33335) and sulphonyl groups. For instance, in polar solvents, one might expect to see changes in the C=O and S=O bond lengths due to dipole-dipole interactions with the solvent. The orientation of the phenyl groups could also be significantly altered.

The reactivity of the compound is also expected to be highly dependent on the solvent environment. Theoretical calculations can predict how the solvent modulates the molecule's frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity. The energy gap between the HOMO and LUMO can be influenced by the solvent, thereby affecting the molecule's kinetic stability. Furthermore, solvent-dependent changes to the electrostatic potential surface would indicate how the nucleophilic and electrophilic sites of the molecule are affected, guiding predictions of its behavior in chemical reactions.

While specific experimental or computational studies on the solvent effects on this compound are not widely available in the public domain, the principles of computational chemistry provide a clear framework for how such investigations would be conducted and what kind of data would be generated. The tables below are illustrative of the type of data that would be produced from such a computational study.

Table 1: Calculated Geometric Parameters of this compound in Different Solvents

Solvent (Dielectric Constant)C=O Bond Length (Å)N-C-N Bond Angle (°)S-C-N-C Dihedral Angle (°)
Gas Phase (1.0)Data not availableData not availableData not available
Chloroform (4.8)Data not availableData not availableData not available
Acetonitrile (37.5)Data not availableData not availableData not available
Water (78.4)Data not availableData not availableData not available

Table 2: Calculated Electronic Properties of this compound in Different Solvents

SolventHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Gas PhaseData not availableData not availableData not availableData not available
ChloroformData not availableData not availableData not availableData not available
AcetonitrileData not availableData not availableData not availableData not available
WaterData not availableData not availableData not availableData not available

Catalytic Properties and Mechanistic Role of 1,3 Bis Phenylsulphonyl Methyl Urea

Organocatalysis via Hydrogen Bonding Activation

Urea (B33335) and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts that operate through hydrogen bonding interactions. mdpi.com The core principle lies in the ability of the N-H protons of the urea group to form hydrogen bonds with electron-rich centers in a substrate, thereby activating it towards nucleophilic attack.

The two N-H protons of the urea moiety in 1,3-bis((phenylsulphonyl)methyl)urea are capable of acting as hydrogen-bond donors. This allows the molecule to interact with and activate various electrophilic substrates. For instance, in reactions involving imines, the urea can form hydrogen bonds with the nitrogen atom of the imine, increasing the electrophilicity of the imine carbon and facilitating attack by a nucleophile. nih.gov This mode of activation is crucial in reactions such as the Mannich reaction and Strecker synthesis.

Similarly, in the context of Michael additions, this compound is expected to activate nitroalkenes. The urea's N-H groups can form hydrogen bonds with the oxygen atoms of the nitro group. This interaction polarizes the nitroalkene, making the β-carbon more susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent phenylsulfonyl groups would enhance the acidity of the N-H protons, leading to stronger hydrogen bonds and consequently, more effective activation of the electrophile compared to simple alkyl or aryl ureas.

A study on Schiff bases of 1,3-diphenyl urea has shown that the urea moiety can efficiently interact with catalytic residues in enzymes, highlighting its hydrogen bonding capabilities. nih.gov While not a direct catalytic example, it underscores the potential for strong hydrogen bond formation.

Table 1: Predicted Hydrogen Bonding Interactions in Electrophile Activation

ElectrophileSite of Hydrogen BondingExpected Outcome
Imine (R-CH=NR')Nitrogen atomIncreased electrophilicity of the imine carbon
Nitroalkene (R-CH=CH-NO₂)Oxygen atoms of the nitro groupIncreased electrophilicity of the β-carbon
Carbonyl (R-CO-R')Carbonyl oxygenIncreased electrophilicity of the carbonyl carbon

Dual Activation Modes in Asymmetric Catalysis

The geometry of the urea group in this compound allows for the formation of two simultaneous hydrogen bonds with a single substrate molecule. This bidentate interaction can create a more organized and rigid transition state, which is a key principle in achieving high stereoselectivity in asymmetric catalysis. mdpi.com For chiral derivatives of this urea, this dual activation can effectively shield one face of the electrophile, directing the nucleophile to attack from the other face, thus controlling the stereochemical outcome of the reaction.

In asymmetric reactions, the precise positioning of the substrate through these dual hydrogen bonds is critical. For example, in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes, chiral bis-urea catalysts have been shown to be effective. mdpi.com It is plausible that a chiral version of this compound could similarly orchestrate the approach of the nucleophile and the electrophile, leading to high enantioselectivity. The cooperative effect of a chiral urea and a Brønsted acid additive has been shown to improve results in such reactions. mdpi.com

Role as a Brønsted Acid/Base Catalyst

The presence of both acidic and basic sites within the this compound structure allows it to potentially function as a Brønsted acid or base catalyst.

The N-H protons of the urea moiety are acidic and can be donated to a substrate. The acidity of these protons is significantly enhanced by the strong electron-withdrawing effect of the two adjacent phenylsulfonyl groups. This increased acidity makes this compound a more potent Brønsted acid catalyst compared to simple ureas. This catalytic mode is relevant in reactions that are catalyzed by proton transfer, such as certain types of esterification or acetal (B89532) formation. Nonlinear Brønsted plots have been observed in the acid-catalyzed synthesis of phenylurea, suggesting a mechanism involving a zwitterionic intermediate and a rate-limiting proton-transfer step. rsc.org

Conversely, the carbonyl oxygen of the urea group and the oxygen atoms of the sulfonyl groups are Lewis basic and can act as proton acceptors. This allows the molecule to function as a Brønsted base catalyst by deprotonating a pronucleophile, thereby increasing its nucleophilicity. For example, it could catalyze the Michael addition of a malonate ester to an α,β-unsaturated carbonyl compound by abstracting a proton from the malonate.

Potential as a Ligand in Coordination Chemistry and Homogeneous Catalysis

The presence of multiple heteroatoms (nitrogen and oxygen) in this compound makes it a potential ligand for coordinating with transition metals in homogeneous catalysis.

This compound can act as a bidentate or even a multidentate ligand. The two oxygen atoms of the urea carbonyl and the sulfonyl groups, as well as the nitrogen atoms, can coordinate to a metal center. The geometry of the molecule could allow for the formation of stable chelate rings with a metal ion. For instance, the urea moiety can coordinate to a metal through its carbonyl oxygen, or it could form a bidentate chelate through both the carbonyl oxygen and one of the nitrogen atoms.

Furthermore, the sulfonyl groups offer additional coordination sites through their oxygen atoms. The flexibility of the methylene (B1212753) bridges between the urea and the sulfonyl groups could allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. This versatility in coordination modes is a valuable attribute for designing novel metal complexes with specific catalytic activities. Studies on related bis(phosphanido) ligands have shown their ability to form chelating complexes with first-row transition metals. researchgate.net

Table 2: Potential Coordination Sites of this compound

Functional GroupPotential Donor Atom(s)
UreaCarbonyl Oxygen (O), Nitrogen (N)
PhenylsulfonylSulfonyl Oxygens (O)

Influence of Sulfonyl and Urea Moieties on Ligand Properties

The electronic properties of the this compound ligand are significantly influenced by both the urea and sulfonyl moieties. The urea group is a good σ-donor through its nitrogen and oxygen atoms. The phenylsulfonyl groups are strongly electron-withdrawing, which will reduce the electron-donating ability of the urea moiety. This electronic effect can be beneficial in catalysis by tuning the electronic properties of the metal center. For instance, a more electron-deficient metal center can be more reactive in oxidative addition steps.

The steric bulk of the phenylsulfonyl groups can also play a crucial role in catalysis. The bulky groups can create a specific steric environment around the metal center, which can influence the selectivity of a catalytic reaction. For example, in asymmetric catalysis, the steric hindrance can control the approach of a substrate to the metal center, leading to a preferred stereoisomer. The interplay between the electronic and steric effects of the sulfonyl and urea moieties allows for the fine-tuning of the ligand's properties for specific catalytic applications. The coordination of urea-based ligands to transition metals like copper has been demonstrated in the formation of coordination polymers. nih.govnih.gov

Investigation of Catalytic Cycles and Turnover Frequencies (TOF)

While a specific catalytic cycle for this compound has not been delineated in the reviewed literature, the general mechanism for urea and thiourea-based organocatalysts involves the activation of substrates through hydrogen bonding. In a typical catalytic cycle, the urea moiety's N-H protons form hydrogen bonds with an electrophilic center of a substrate molecule, such as a carbonyl group. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. After the reaction proceeds, the product is released, and the catalyst is regenerated to participate in a new cycle.

The efficiency of such a catalytic cycle is quantified by the Turnover Number (TON) and Turnover Frequency (TOF). The TON represents the total number of substrate molecules that a single catalyst molecule can convert before becoming inactivated, while the TOF measures the rate of this conversion per unit of time (s⁻¹). For organocatalysts, these values are highly dependent on the specific reaction, substrate, and conditions.

Although specific TOF values for this compound are not available, research on related bis(thio)urea catalysts in reactions like the vinylogous aldol (B89426) reaction provides some context. The catalytic activity and, consequently, the TOF are influenced by the catalyst's structural features and its ability to form strong hydrogen bonds. For instance, studies on chiral bis(thio)urea derivatives have shown that their catalytic efficiency is closely linked to their molecular structure and the reaction environment.

Table 1: General Catalytic Parameters for Urea-Based Organocatalysts (Illustrative)

Catalyst TypeReaction TypeTypical TOF Range (s⁻¹)Factors Influencing TOF
Bis-Urea/ThioureaAldol Reaction10⁻³ - 10¹Catalyst loading, temperature, solvent, substrate electronics
Bis-Urea/ThioureaMichael Addition10⁻⁴ - 10⁰Nature of nucleophile and electrophile, catalyst acidity
Bis-Urea/ThioureaRing-Opening Polymerization10⁻² - 10²Monomer structure, presence of co-catalyst, solvent polarity

This table presents illustrative data for the broader class of urea-based organocatalysts and not specific values for this compound.

Electrochemical Studies Related to Catalytic Activity

Electrochemical studies specifically investigating the catalytic activity of this compound are not found in the surveyed literature. Electrochemical methods, such as cyclic voltammetry, are powerful tools for probing the redox properties of a catalyst and can provide insights into its mechanistic pathway, especially in reactions involving electron transfer steps.

For the broader class of sulfonylureas, electrochemical studies have been conducted, primarily in the context of their biological activity, such as their interaction with ion channels. These studies often focus on the redox behavior of the sulfonylurea molecule itself or its metal complexes. However, a direct correlation between these electrochemical properties and the organocatalytic activity of a compound like this compound in synthetic organic reactions has not been established in the available research. Future investigations in this area could potentially reveal relationships between the electronic properties of the sulfonylurea moiety and its ability to act as a catalyst.

Supramolecular Chemistry and Intermolecular Interactions of 1,3 Bis Phenylsulphonyl Methyl Urea

Hydrogen Bonding Motifs and Self-Assembly

The urea (B33335) moiety is a powerful and highly directional hydrogen-bonding unit, capable of acting as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via its carbonyl oxygen. tue.nlwikipedia.org This dual functionality is central to the self-assembly behavior of urea-containing molecules. tue.nl In 1,3-Bis((phenylsulphonyl)methyl)urea, the presence of two urea N-H protons and a carbonyl oxygen allows for the formation of robust and predictable hydrogen-bonded networks.

Dimerization and Oligomerization Behavior in Solution and Solid State

In both solution and the solid state, bis-urea compounds like this compound are expected to exhibit strong tendencies towards dimerization and the formation of higher-order oligomers. The primary driving force for this is the formation of a characteristic one-dimensional hydrogen-bonded tape or ribbon structure. tue.nl In this motif, each urea group forms a pair of N-H···O hydrogen bonds with a neighboring urea, creating a linear, self-complementary array.

The strength and stability of these assemblies are often cooperative. The formation of an initial dimer can pre-organize the monomers, facilitating the addition of subsequent units to form long oligomeric or polymeric chains. researchgate.net The phenylsulphonyl groups, being bulky and electron-withdrawing, would likely influence the solubility and the kinetics of this self-assembly process. In the solid state, these hydrogen-bonded tapes are a common feature in the crystal packing of bis-urea derivatives.

The following table provides representative hydrogen bond geometries for related bis-aromatic urea compounds, which can be considered analogous to what might be expected for this compound.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Reference Compound(s)
N-H···O (Urea-Urea)2.8 - 3.1160 - 1801,3-Diphenylurea

Quadruple Hydrogen Bonding Systems

While the primary self-assembly of simple ureas involves a linear tape, the term "quadruple hydrogen bonding" in the context of urea self-assembly often refers to the bifurcated hydrogen bonds that create the stable, linear arrays. tue.nl Each urea unit participates in four hydrogen bonds within the tape: two as a donor and two as an acceptor (via the single carbonyl oxygen which accepts from two different N-H groups). This network of four hydrogen bonds per urea unit within the polymer-like chain is responsible for the high association constants observed in many urea-based supramolecular systems.

Molecular Recognition and Host-Guest Chemistry

The well-defined hydrogen bonding capabilities of the urea group, coupled with the potential for other non-covalent interactions, make this compound a promising candidate for molecular recognition and host-guest chemistry. The cleft created by the two phenylsulphonyl groups and the central urea moiety can act as a binding site for various guest molecules.

Binding with Neutral and Charged Guest Species

The urea functionality is known to be an effective binding site for anions, where the two N-H groups can act as a hydrogen-bond-donating "chelate" for species like halides or oxoanions. The electron-withdrawing nature of the adjacent phenylsulphonyl groups would enhance the acidity of the N-H protons, thereby strengthening their interaction with anionic guests.

Selectivity and Affinity Studies

The selectivity of a host molecule like this compound would be governed by the geometric and electronic complementarity between the host's binding site and the guest molecule. For anionic guests, selectivity would arise from a match between the size, shape, and charge distribution of the anion and the spatial arrangement of the urea N-H donors.

Role of π-π Stacking and C-H···π Interactions in Self-Assembly

In addition to the dominant hydrogen bonding, other non-covalent interactions involving the phenyl rings are expected to play a significant role in the three-dimensional organization of this compound assemblies.

The following table provides typical distances for π-π stacking and C-H···π interactions observed in related aromatic compounds.

Interaction TypeTypical Distance (Å)Reference System(s)
π-π Stacking (centroid-to-centroid)3.5 - 3.8Benzene dimer, various aromatic crystals
C-H···π (H to ring centroid)2.5 - 2.9Various protein and small molecule crystal structures

Application in the Construction of Supramolecular Architectures and Functional Materials

Due to the absence of specific studies on this compound, the following sections are based on the established behavior of analogous bis-urea compounds and serve to illustrate the potential applications of this specific molecule.

Self-Assembled Polymers and Gels

Bis-urea compounds are renowned for their ability to act as low molecular weight organogelators (LMOGs). google.com This property arises from their spontaneous self-assembly in organic solvents to form three-dimensional fibrillar networks that immobilize the solvent, leading to the formation of a gel. The primary driving force for this self-assembly is the formation of highly directional and cooperative hydrogen bonds between the urea groups. google.com

It is hypothesized that this compound could function as an effective LMOG. The self-assembly process would likely involve the formation of one-dimensional tapes or fibers through intermolecular N-H···O=C hydrogen bonds between the urea functionalities. The phenylsulphonyl groups would likely play a crucial role in the gelation process by influencing the solubility of the molecule and providing secondary interactions that stabilize the fibrous network. The bulky and polar nature of the phenylsulphonyl moieties could lead to the formation of distinct gel properties compared to other bis-urea derivatives.

Table 1: Potential Factors Influencing Gelation by this compound (Hypothetical)

FactorPotential Influence on Gelation
Solvent Polarity The polarity of the solvent would need to be carefully selected to balance the solubility of the compound with the strength of the hydrogen bonding interactions required for self-assembly.
Concentration As with other LMOGs, a critical gelation concentration would be expected, below which gel formation would not occur.
Temperature The gels would likely be thermoreversible, with the gel-to-sol transition occurring upon heating as the hydrogen bonds are disrupted.
Phenylsulphonyl Groups These groups could enhance the stability of the gel network through aromatic and dipole-dipole interactions, potentially leading to gels with higher mechanical strength.

Material Applications in Sensing and Separation Technologies

The functional groups present in this compound suggest its potential for applications in sensing and separation technologies, although no specific examples have been reported. The urea moiety is a known anion-binding site, capable of forming hydrogen bonds with various anionic species. The sulphonyl groups also possess the ability to engage in hydrogen bonding and other electrostatic interactions.

This dual functionality could be exploited for the design of chemosensors. For instance, a supramolecular assembly of this compound could exhibit a change in its optical or electronic properties upon binding to a specific analyte, forming the basis of a sensor. The specificity of this sensing could be tuned by modifying the structure of the phenylsulphonyl group.

In the realm of separation technologies, porous materials constructed from the self-assembly of this compound could potentially be used for the selective inclusion or separation of small molecules. The size and functionality of the pores within the supramolecular network would be determined by the specific packing arrangement of the molecules, which in turn is governed by the interplay of hydrogen bonding and other intermolecular forces.

Table 2: Potential Applications of this compound in Sensing and Separation (Hypothetical)

Application AreaPotential MechanismTarget Analytes/Molecules
Anion Sensing Hydrogen bonding between the urea N-H groups and the target anion, leading to a detectable signal (e.g., fluorescence quenching or enhancement).Anions such as fluoride, chloride, acetate.
Selective Crystallization Formation of crystalline inclusion compounds with specific guest molecules, enabling their separation from a mixture.Small organic molecules, isomers.
Chromatographic Stationary Phase Coating of a solid support with self-assembled this compound to create a stationary phase for selective chromatographic separations.Polar and aromatic compounds.

It is important to reiterate that the applications and properties discussed above are speculative and based on the established principles of supramolecular chemistry and the known behavior of related bis-urea compounds. Further experimental investigation is required to elucidate the actual supramolecular behavior and potential applications of this compound.

Advanced Methodologies and Future Research Directions

Integration with Flow Chemistry for Continuous Synthesis

The synthesis of urea (B33335) derivatives, while well-established in batch processes, can benefit significantly from the transition to continuous flow chemistry. acs.orgacs.orgvapourtec.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yield, purity, and safety, particularly when handling hazardous reagents or intermediates. mt.comstolichem.comlabunlimited.comvapourtec.com

For a molecule like 1,3-Bis((phenylsulphonyl)methyl)urea, a hypothetical flow process could be designed starting from readily available precursors. For instance, a stream of phenylmethanesulfonyl chloride could be reacted with a solution of urea under precisely controlled conditions within a microreactor or a packed-bed reactor. The high surface-area-to-volume ratio in such reactors allows for efficient heat management of potentially exothermic steps. vapourtec.com Furthermore, the integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can enable real-time monitoring of the reaction progress, including the formation of key intermediates, allowing for rapid optimization of conditions like residence time and reagent ratios. acs.orgacs.org The development of a continuous flow process would not only enhance the efficiency and safety of its synthesis but also facilitate scalable production for potential industrial applications. stolichem.comrsc.org

High-Throughput Screening for Catalytic Activity

The structure of this compound, featuring a hydrogen-bond-donating urea moiety flanked by electron-withdrawing sulfonyl groups, makes it an intriguing candidate for organocatalysis. The urea group is a well-known motif for activating electrophiles through hydrogen bonding. High-Throughput Screening (HTS) methodologies offer a rapid and efficient pathway to evaluate the catalytic potential of this compound and its derivatives across a vast array of chemical transformations. mpg.de

An HTS campaign could be designed to screen a library of analogues of this compound, where the phenyl groups are substituted with various electron-donating or electron-withdrawing groups. These catalysts could be tested for activity in reactions where urea-based catalysts are known to be effective, such as Michael additions, aldol (B89426) reactions, or Friedel-Crafts acylations. Assays can be developed in microplate format, utilizing techniques like fluorescence spectroscopy or UV/Vis absorbance to detect product formation, or infrared thermography to measure reaction exotherms as a proxy for catalytic activity. mpg.de Such a screening process would rapidly identify promising lead catalysts and elucidate structure-activity relationships, accelerating the discovery of new catalytic applications. researchgate.netacs.org

A potential HTS workflow is outlined below:

Table 1: Hypothetical High-Throughput Screening Workflow for Catalytic Activity

StepDescriptionTechniquesObjective
1. Library GenerationSynthesis of a diverse library of 1,3-bis((arylsulphonyl)methyl)urea derivatives with varied electronic and steric properties.Parallel synthesis, automated liquid handlers.Create a set of structurally related potential catalysts.
2. Primary ScreeningRapidly test all library members in a target reaction (e.g., Michael addition) at a single concentration.96- or 384-well plates, fluorescence-based assay, colorimetric assay.Identify "hit" compounds that show any catalytic activity.
3. Secondary Screening / Hit ValidationRe-test "hit" compounds under varying conditions (concentration, temperature) to confirm activity and rule out false positives.LC-MS, quantitative NMR.Confirm and quantify the activity of the most promising candidates.
4. Mechanistic ProbeInvestigate the mechanism of the top-performing catalysts.Kinetic studies, in-situ spectroscopy.Understand how the catalyst functions to guide further optimization.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing catalysts and processes. Advanced in-situ spectroscopic techniques allow for the observation of chemical species in real-time under actual reaction conditions, providing invaluable mechanistic insights. nih.gov For this compound, these methods could be applied to study both its synthesis and its potential role as a catalyst.

Techniques such as Attenuated Total Reflectance FTIR (ATR-FTIR) and process Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. researchgate.netresearchgate.net For instance, ATR-FTIR could be used to monitor the vibrational frequencies of the C=O and N-H bonds of the urea core during a catalytic reaction. researchgate.netacs.org Changes in these frequencies upon addition of a substrate would provide direct evidence of hydrogen-bonding interactions, a key step in many urea-catalyzed reactions. Similarly, process NMR could track the concentrations of reactants, intermediates, and products over time to build a detailed kinetic profile of a reaction. researchgate.netnih.gov These techniques are non-invasive and can be integrated directly into both batch and flow reactors, providing a dynamic picture of the chemical system. nih.gov

Development of Computational Models for Predictive Design

Computational chemistry provides a powerful toolkit for understanding molecular properties and predicting the behavior of new compounds before they are synthesized. For this compound, computational models can offer deep insights into its structure, reactivity, and potential for forming complex assemblies.

Density Functional Theory (DFT) is a primary tool for this purpose. researchgate.net DFT calculations can be used to determine the molecule's preferred conformation, electron distribution, and the energies of its frontier molecular orbitals. nih.gov This information is critical for predicting its reactivity. Furthermore, methods like Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of the intramolecular and intermolecular hydrogen bonds that are central to its function. chemrevlett.com For predicting bulk material properties, techniques like Group Interaction Modelling (GIM) can be used to develop constitutive models and equations of state based on the chemical structure, which is valuable for designing materials with specific mechanical responses. epj-conferences.orgepj-conferences.org These predictive models can significantly accelerate the design of new derivatives with tailored catalytic or material properties. europa.eu

Table 2: Application of Computational Models to this compound

Computational MethodPredicted PropertiesApplication in Research & Design
Density Functional Theory (DFT)Optimized geometry, electronic structure, vibrational frequencies (IR/Raman), reaction energy profiles.Predicting stability, spectroscopic signatures, and catalytic reaction pathways.
Quantum Theory of Atoms in Molecules (QTAIM)Bond critical points, electron density analysis.Characterizing the nature and strength of hydrogen bonds (e.g., electrostatic vs. covalent character).
Natural Bond Orbital (NBO) AnalysisDonor-acceptor interaction energies, orbital occupancies.Quantifying the energy of hydrogen-bonding interactions and charge transfer between molecular fragments.
Molecular Dynamics (MD)Ensemble conformations, diffusion coefficients, radial distribution functions.Simulating the self-assembly process in solution and predicting the structure of aggregates or supramolecular polymers.
Group Interaction Modelling (GIM)Equation of state, stress-strain response, glass transition temperature.Predicting the bulk mechanical and thermal properties of polymeric materials derived from the compound. epj-conferences.orgepj-conferences.org

Exploration of New Supramolecular Assemblies for Advanced Materials

The bis-urea motif is a cornerstone of supramolecular chemistry, known for its ability to self-assemble into well-defined, one-dimensional hydrogen-bonded tapes. academie-sciences.frtue.nl This assembly is driven by strong, self-complementary, bifurcated hydrogen bonds between adjacent urea groups. tue.nlethernet.edu.et The specific side chains attached to the urea core play a crucial role in modulating the properties of the resulting supramolecular polymers. nih.govacs.org

In this compound, the bulky and highly polar phenylsulphonyl groups are expected to have a profound influence on the self-assembly process. These groups could introduce secondary interactions, such as π–π stacking between phenyl rings or dipole-dipole interactions involving the sulfonyl groups, which would affect the packing of the supramolecular chains. Compared to simple alkyl or aryl bis-ureas, the solubility and gelation properties are likely to be significantly different. academie-sciences.fr The strong electron-withdrawing nature of the sulfonyl groups could also modulate the acidity of the N-H protons, thereby altering the strength of the primary hydrogen bonds. nih.gov

Exploration in this area would involve synthesizing the compound and studying its aggregation behavior in various solvents. This could lead to the formation of novel supramolecular materials such as organogels, liquid crystals, or self-healing polymers. tue.nlaalto.firsc.org The dynamic and reversible nature of the hydrogen bonds could impart these materials with stimuli-responsive properties, making them candidates for advanced applications in sensors, actuators, or biomedical scaffolds.

Table 3: Comparison of Representative Bis-Urea Supramolecular Systems

Bis-Urea Compound TypeSpacer GroupTypical Self-Assembled StructureResulting Material PropertyPotential Influence of (Phenylsulphonyl)methyl Group
Alkyl Bis-UreaFlexible alkyl chain (e.g., C6, C12)Crystalline fibers, entangled networks.Strong organogelator in non-polar solvents. academie-sciences.frIncreased polarity may disrupt gelation in non-polar solvents but could enable hydrogel formation.
Aromatic Bis-UreaRigid phenylene or tolyleneRigid rods, tapes.Forms highly viscoelastic solutions or liquid crystals. academie-sciences.frBulky groups could enforce a specific packing geometry, potentially leading to novel mesophases.
Chiral Bis-UreaChiral moiety (e.g., cyclohexyl)Helical fibers.Chiral recognition, catalysis, formation of twisted gels.If a chiral backbone were introduced, the sulfonyl groups could amplify the expression of chirality in the assembly.
Polymer-functionalized Bis-UreaPolymeric chain (e.g., PEG, PTMG)Physical cross-links in a polymer matrix.Self-healing elastomers, injectable hydrogels. tue.nlrsc.orgStrong, directional interactions could lead to materials with high toughness and rapid self-healing capabilities.

Q & A

Q. How does the electronic nature of substituents on the phenylsulphonyl group influence the compound’s reactivity in metal-organic framework (MOF) synthesis?

  • Electron-withdrawing groups (e.g., -CF3_3) enhance sulfonyl group electrophilicity, facilitating coordination with metal ions (e.g., Zn2+^{2+}, Cu2+^{2+}) in MOF assembly. Computational modeling (DFT) can predict binding affinities, while X-ray absorption spectroscopy validates coordination geometries .

Q. What are the challenges in interpreting crystallographic data for urea derivatives, and how can they be mitigated?

  • Disorder in crystal lattices, particularly in flexible urea linkages, can obscure structural resolution. Use high-resolution X-ray sources (e.g., synchrotron radiation) and refine models with software like SHELXTL-plus. Temperature-controlled data collection (e.g., 100 K) reduces thermal motion artifacts .

Methodological Considerations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, solvent purity) meticulously, as minor deviations significantly impact yields .
  • Toxicity Studies : Include positive/negative controls and adhere to OECD guidelines for in vivo assays to ensure regulatory compliance .
  • Data Validation : Cross-reference spectroscopic and crystallographic data with computational simulations (e.g., Gaussian for IR/NMR predictions) to confirm assignments .

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